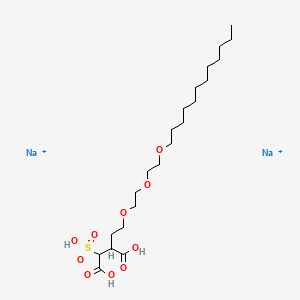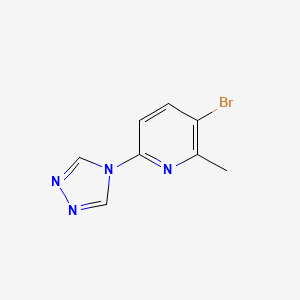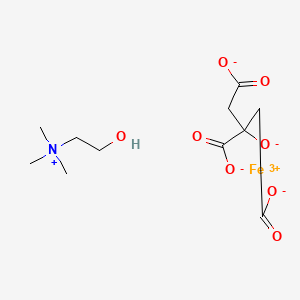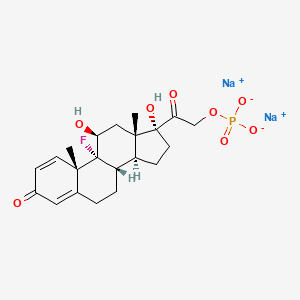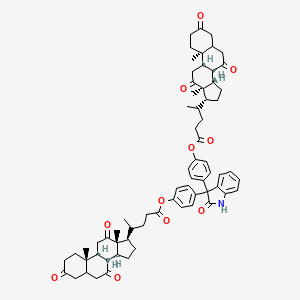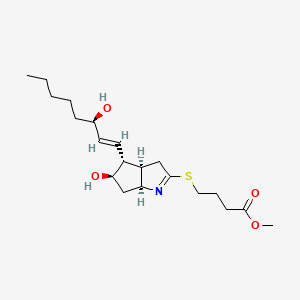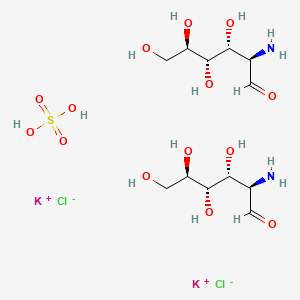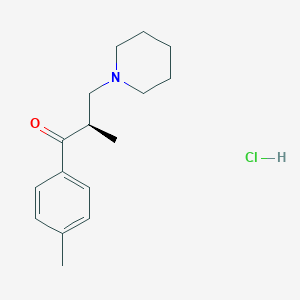![molecular formula C10H2BaF12O4 B1513188 Barium bis[(2E)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate] CAS No. 314071-48-2](/img/structure/B1513188.png)
Barium bis[(2E)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate]
Overview
Description
Barium bis[(2E)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate] is a chemical compound with the molecular formula C10H2BaF12O4. It is a barium salt of a hexafluorinated ketone derivative, which exhibits unique chemical properties due to the presence of multiple fluorine atoms.
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: The compound can be synthesized through the reaction of barium hydroxide with hexafluoropropylene oxide followed by oxidation[_{{{CITATION{{{_3{Barium bis(2E)-1,1,1,5,5,5-hexafluoro-4-oxo-2-penten-2-olate ....
Industrial Production Methods: On an industrial scale, the compound is typically produced by reacting barium carbonate with hexafluoropropylene oxide in a controlled environment to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions involving the replacement of fluorine atoms with other groups can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and aldehydes.
Substitution: Formation of various fluorinated organic compounds.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Biology: It serves as a fluorinating agent in biochemical studies to modify biomolecules. Medicine: Industry: It is used in the production of specialty chemicals and materials that require fluorine incorporation.
Mechanism of Action
The compound exerts its effects through the introduction of fluorine atoms into organic molecules, which can alter their physical and chemical properties. The molecular targets and pathways involved depend on the specific application, but generally, the fluorine atoms enhance the stability and reactivity of the molecules.
Comparison with Similar Compounds
Barium bis[(2E)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate]
Barium bis[(2E)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate] derivatives
Other barium fluorinated compounds
Uniqueness: The presence of multiple fluorine atoms in the compound makes it distinct from other barium salts, providing unique reactivity and stability profiles.
Properties
IUPAC Name |
barium(2+);(E)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H2F6O2.Ba/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2/b2*2-1+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXISMDFUAVWSS-BUOKYLHBSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/[O-])\C(F)(F)F)\C(=O)C(F)(F)F.C(=C(/[O-])\C(F)(F)F)\C(=O)C(F)(F)F.[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2BaF12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718693 | |
| Record name | Barium bis[(2E)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
314071-48-2 | |
| Record name | Barium bis[(2E)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4R)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]isoquinoline](/img/structure/B1513106.png)
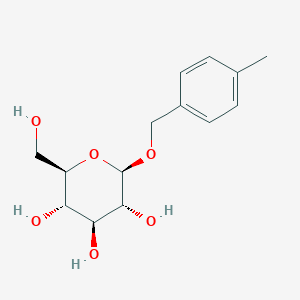

![(1s,4s)-[4-(2,5-Diaza-bicyclo[2.2.1]hept-2-ylmethyl)phenyl]carbamic acid tert-butyl ester ditrifluoroacetic acid salt](/img/structure/B1513110.png)


